Propyl (Z)-docos-13-enoate

Description

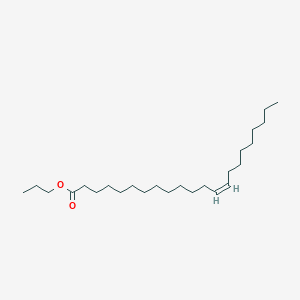

Propyl (Z)-docos-13-enoate is a monounsaturated fatty acid ester comprising a 22-carbon chain (docos-13-enoate) with a Z-configured double bond at position 13, esterified to a propyl group. Esters of unsaturated fatty acids are often studied for their physicochemical properties, including viscosity, solubility, and thermal stability, which vary with alkyl chain length and branching .

Properties

CAS No. |

10507-48-9 |

|---|---|

Molecular Formula |

C25H48O2 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

propyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24-4-2/h11-12H,3-10,13-24H2,1-2H3/b12-11- |

InChI Key |

ZBCJNEVCBQAZRU-QXMHVHEDSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC |

Other CAS No. |

10507-48-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Octyl (Z)-Docos-13-Enoate

Structural Differences: The octyl ester variant features a longer, straight-chain alkyl group (C8) compared to the propyl (C3) group. This increases its molecular weight and likely enhances lipophilicity. Applications: Market reports highlight its widespread use across industries, with historical consumption data tracked since 1995. Market Data: The compound’s global consumption is extensively documented, with projections extending to 2044. Reports include granular data on distribution channels, marketing strategies, and regional trends, suggesting its commercial significance .

Isopropyl (Z)-Docos-13-Enoate

Structural Differences: The isopropyl group introduces branching, which typically reduces melting points and alters solubility compared to linear alkyl chains. Physicochemical Properties: With the formula C25H48O2 (CAS 10507-50-3), its branched structure may lower crystallinity, enhancing suitability for emulsions or coatings. Availability: P&S Chemicals lists this compound as available for quotation, indicating niche industrial or research applications .

Taxane Ester Analogs

For example:

- Propyl analog : Exhibits moderate activity in preclinical studies.

- sec-Butyl analog: Enhanced stability due to steric hindrance from branching. These findings suggest that alkyl chain modifications in this compound could similarly affect its bioactivity or stability in pharmaceutical contexts .

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | CAS Number | Alkyl Chain | Key Characteristics |

|---|---|---|---|---|

| This compound | C25H48O2 | Not provided | C3 (linear) | Inferred higher volatility vs. octyl |

| Octyl (Z)-docos-13-enoate | C30H58O2 | EC 243-292-7 | C8 (linear) | High lipophilicity; commercial dominance |

| Isopropyl (Z)-docos-13-enoat | C25H48O2 | 10507-50-3 | C3 (branched) | Potential for enhanced solubility |

Research Findings and Implications

- Industrial Use: Octyl (Z)-docos-13-enoate’s extensive market presence underscores its utility in sectors requiring stable, long-chain esters. Propyl variants may serve in applications demanding lower viscosity .

- Biological Activity: Taxane analogs highlight the importance of alkyl chain length in drug design. This compound’s unsaturated structure could offer unique interactions in drug delivery systems .

- Synthetic Challenges: emphasizes purity challenges in propyl ester synthesis (e.g., propyl guaiacol had 71.5% purity), suggesting similar complexities may apply to this compound .

Q & A

Q. How can PICOT frameworks guide hypothesis-driven research on this compound?

- Methodological Answer : Structure questions using:

- Population : Specific cell lines or animal models.

- Intervention : Dose-response or combinatorial treatments.

- Comparison : Baseline vs. modified formulations.

- Outcome : Quantitative metrics (e.g., IC₅₀, bioavailability).

- Time : Acute vs. chronic exposure.

This framework ensures clarity and reproducibility in experimental goals .

Data Management and Reproducibility

Q. What protocols ensure transparent data sharing for studies involving this compound?

- Methodological Answer : Adhere to FAIR principles:

- Findable : Deposit datasets in public repositories (e.g., PubChem, Figshare) with unique DOIs.

- Accessible : Use open-access formats (e.g., .csv, .mnova).

- Interoperable : Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical terms).

- Reusable : Provide detailed experimental protocols in supplementary materials .

Q. How can researchers mitigate biases in interpreting bioactivity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.